5,5-difluoro-N-phenylpentanamide
Description
Properties
CAS No. |
2763780-76-1 |
|---|---|
Molecular Formula |
C11H13F2NO |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-N-phenylpentanamide typically involves the fluorination of a suitable precursor. One common method is the fluorination of a pentanamide derivative using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective for introducing fluorine atoms into organic molecules under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-difluoro-N-phenylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentanamides, while oxidation and reduction can produce different functionalized derivatives.
Scientific Research Applications
5,5-difluoro-N-phenylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and bioavailability.
Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5,5-difluoro-N-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Fluorine atoms can also influence the compound’s electronic properties, affecting its reactivity and stability in biological systems .
Comparison with Similar Compounds
Pentanamide Derivatives with Sulfamoyl and Heteroaromatic Groups
Compounds CF5, CF6, and CF7 () share the pentanamide core but feature sulfamoyl moieties and heteroaromatic substituents (pyridine or pyrimidine). These structural differences lead to distinct properties:
- Solubility : The bulky sulfamoyl and heteroaromatic groups in CF5-CF7 reduce solubility in polar solvents, unlike 5,5-difluoro-N-phenylpentanamide, which exhibits better solubility due to its simpler structure .
- Synthetic Complexity : CF5-CF7 require multi-step syntheses involving sulfonation and coupling reactions, whereas this compound can be synthesized more efficiently .
Table 1: Structural and Functional Comparison
Stereochemically Complex Acetamide Derivatives
Compounds listed in (e.g., compounds e, f, g) are acetamide derivatives with intricate stereochemistry, hydroxy/amino groups, and extended hydrocarbon chains. Key differences include:
- Pharmacological Specificity: The stereochemical complexity and polar groups (e.g., hydroxy, amino) in these compounds enhance target selectivity, particularly in antimicrobial or anticancer applications, compared to the simpler this compound .
- Stability : The rigid stereochemistry in compounds may reduce metabolic degradation, whereas this compound’s flexibility could limit its half-life in vivo .
- Synthetic Feasibility : this compound’s synthesis is less resource-intensive than multi-step, stereospecific routes required for derivatives .
Fluorinated Analogues in Other Scaffolds
6,13-Difluoropentacene () demonstrates how fluorination at non-pentanamide positions influences electronic properties.
- Electronic Effects : Fluorination in 6,13-difluoropentacene enhances charge-carrier mobility in organic semiconductors, whereas 5,5-difluoro substitution in pentanamide primarily affects solubility and dipole interactions .
- Positional Impact : Fluorine placement at terminal positions (as in pentacene) versus mid-chain (as in pentanamide) leads to divergent applications—electronic materials versus bioactive molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
